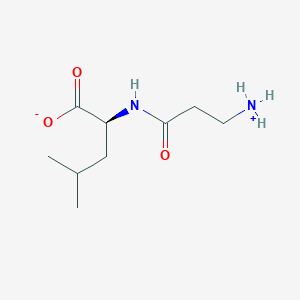

H-Beta-Ala-Leu-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-Beta-Ala-Leu-OH, also known as β-Alanyl-L-leucine, is a dipeptide composed of β-alanine and L-leucine. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Beta-Ala-Leu-OH typically involves the coupling of β-alanine and L-leucine. One common method is the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond between the carboxyl group of β-alanine and the amino group of L-leucine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of solid-phase peptide synthesis (SPPS) is also common, where the peptide is assembled on a solid resin support, allowing for easy purification and isolation of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

H-Beta-Ala-Leu-OH can undergo various chemical reactions, including:

Oxidation: The amino acid residues in the dipeptide can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives, although this is less common.

Substitution: The amino and carboxyl groups in the dipeptide can participate in substitution reactions, leading to the formation of modified peptides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like acyl chlorides and anhydrides can be used for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized peptides, while substitution reactions can yield acylated derivatives.

Applications De Recherche Scientifique

H-Beta-Ala-Leu-OH has several scientific research applications:

Chemistry: It is used as a model compound in peptide synthesis studies and in the development of new peptide coupling reagents.

Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme activity and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a bioactive peptide in drug development.

Industry: this compound is used in the production of peptide-based materials and as a component in various biochemical assays.

Mécanisme D'action

The mechanism of action of H-Beta-Ala-Leu-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The dipeptide can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways or bind to receptors and influence signal transduction processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

β-Alanyl-L-isoleucine: Similar in structure but contains isoleucine instead of leucine.

β-Alanyl-L-valine: Contains valine instead of leucine.

Carnosine (β-Alanyl-L-histidine): A well-known dipeptide with antioxidant properties.

Uniqueness

H-Beta-Ala-Leu-OH is unique due to its specific combination of β-alanine and L-leucine, which imparts distinct biological activities and properties. Its structure allows for specific interactions with molecular targets that may not be possible with other similar dipeptides.

Activité Biologique

H-Beta-Ala-Leu-OH, a dipeptide composed of β-alanine and leucine, has garnered significant interest in the fields of biochemistry and pharmacology due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique β-amino acid structure, which imparts distinct biological properties compared to conventional α-amino acids. The presence of β-alanine contributes to its ability to modulate interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Modulation : The compound can influence enzyme activity by binding to active sites or allosteric sites, thereby altering metabolic pathways.

- Receptor Binding : this compound may interact with G-protein coupled receptors (GPCRs), affecting signal transduction processes that regulate physiological functions .

Biological Activities

Research has demonstrated several key biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that peptides containing β-alanine exhibit significant antimicrobial properties against various pathogens. For instance, modifications in peptide sequences incorporating β-amino acids have shown enhanced antibacterial effects .

- Anticancer Properties : The introduction of β-alanine in peptide structures has been linked to increased antiproliferative activity against cancer cell lines, suggesting potential therapeutic applications in oncology .

- Neuroprotective Effects : Preliminary research suggests that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study examining the antimicrobial efficacy of peptides containing β-alanine, it was found that the incorporation of this compound significantly improved the activity against E. coli K12 strains. The minimal inhibitory concentration (MIC) was determined to be lower than that of traditional α-amino acid counterparts, indicating a promising avenue for developing new antimicrobial agents .

Case Study: Anticancer Activity

Another investigation focused on the antiproliferative effects of this compound on various cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity towards MCF-7 cells, with IC50 values significantly lower than those observed for peptides lacking β-amino acids. This selectivity suggests a potential role for this compound in targeted cancer therapies .

Propriétés

IUPAC Name |

(2S)-2-(3-aminopropanoylamino)-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-6(2)5-7(9(13)14)11-8(12)3-4-10/h6-7H,3-5,10H2,1-2H3,(H,11,12)(H,13,14)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFFCSSMTOXAQS-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the impact of orally administered H-Beta-Ala-Leu-OH (Excitin-1) on behavior, and how does it relate to its presence in the brain?

A1: Research indicates that oral administration of this compound in rats leads to increased motor activity, specifically a greater distance traveled and a higher frequency of rearing behaviors in an open field test []. This behavioral change is linked to the compound's ability to cross the blood-brain barrier. Following oral administration, this compound is detectable not only in the plasma but also in various brain regions including the cerebral cortex, hypothalamus, hippocampus, and olfactory bulb []. This suggests that the observed behavioral effects may be attributed to the compound's direct influence on the central nervous system.

Q2: Does the structure of this compound provide clues about its potential mechanism of action in the central nervous system?

A2: While the precise mechanism of action of this compound remains to be fully elucidated, its structure offers some hints. The compound is a dipeptide composed of beta-alanine and L-leucine []. Interestingly, previous research has shown that dipeptides containing beta-alanine and branched-chain amino acids (BCAAs), such as L-leucine, exhibit excitatory effects when administered centrally in chicks []. This suggests that this compound may exert its effects through modulation of neuronal excitability. Furthermore, the study observed alterations in monoamine and amino acid levels in specific brain regions (cerebral cortex and hypothalamus) following this compound administration []. This finding points towards a potential influence on neurotransmitter systems, which warrants further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.